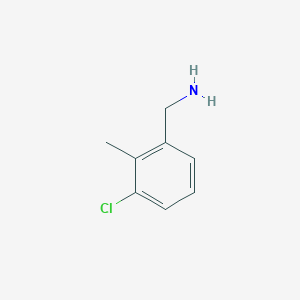

3-Chloro-2-methylbenzylamine

概要

説明

3-Chloro-2-methylbenzylamine, also known as CBAM, is an organic compound that contains an amine functional group attached to a benzene ring. It is used as a pharmaceutical, pesticide, and dye intermediate . It is also used in the synthesis of 3-Chlorobenzamide and N-(3-Chlorobenzyl)-4-(2-indolyl)-2-pyrimidinamine .

Synthesis Analysis

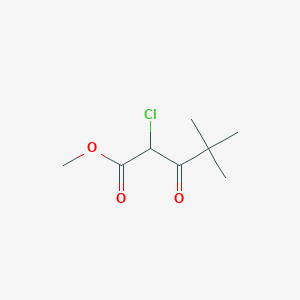

The synthesis of 3-Chloro-2-methylbenzylamine involves reductive amination during dihydroquinolone synthesis . It is also used in the synthesis of N-(3-chlorobenzyl) toluene-p-sulphonamide . Another method involves the reductive amination of a carbonyl compound, emulating the biosynthesis of an amino acid without using enzyme catalysis .Molecular Structure Analysis

The molecular formula of 3-Chloro-2-methylbenzylamine is C8H10ClN, and its molecular weight is 155.62 g/mol. The structure of this compound includes a benzene ring with an amine functional group attached.Chemical Reactions Analysis

3-Chloro-2-methylbenzylamine undergoes various chemical reactions. For instance, it undergoes reductive amination during dihydroquinolone synthesis . It is also involved in the synthesis of N-(3-chlorobenzyl) toluene-p-sulphonamide .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Chloro-2-methylbenzylamine include a density of 1.1±0.1 g/cm3, a boiling point of 206.9±15.0 °C at 760 mmHg, and a vapor pressure of 0.2±0.4 mmHg at 25°C . Its molar refractivity is 44.3±0.3 cm3 .科学的研究の応用

Application in Atmospheric Chemistry

- Summary of the Application: 3-Chloro-2-methyl-1-propene (3CMP), which is structurally similar to 3-Chloro-2-methylbenzylamine, has been studied for its reactions with the OH radical in the atmosphere. This is important because 3CMP is used as an organic solvent in various industrial applications and its emission into the atmosphere can cause environmental pollution .

- Methods of Application or Experimental Procedures: The detailed reaction mechanism of 3CMP with the OH radical was investigated using highly accurate electronic structure calculations and kinetic modeling .

- Results or Outcomes: The study found that due to the unsaturated structure of 3CMP, it is highly reactive in the troposphere with the OH radical. The oxidation of 3CMP results in the formation of stable chlorinated products, such as chloroacetone and formyl chloride, which can be transported to the stratosphere, affecting the ozone layer .

Application in Wastewater Treatment

- Summary of the Application: Electrospun nanomaterials, which can be made from a variety of compounds including 3-Chloro-2-methylbenzylamine, have emerged as a promising solution for wastewater treatment. They have a large specific surface area, micro/nano-scale, hierarchical structure, and flexible compositional regulation, making them suitable for a variety of scenarios .

- Methods of Application or Experimental Procedures: The nanomaterials are prepared using electrospinning technology, which involves principles, advantages, and flexible product strategies . They are used for treating wastewater contaminated by oil, dyes, heavy metal ions, and bacteria .

- Results or Outcomes: The use of electrospun nanomaterials for wastewater purification has shown a booming growth trend with more than 1000 work articles reported annually in this field .

Application in Chlor-Alkali Industry

- Summary of the Application: The chlor-alkali process is one of the most basic chemical industries, mainly producing chlorine (Cl 2) and sodium hydroxide (NaOH). The global annual production of chlorine exceeds 75 million tons . Chlorine has been used in a variety of applications, including the production of building materials such as polyvinyl chloride, organic synthesis, metallurgy, water treatment , and the manufacture of titanium dioxide .

- Methods of Application or Experimental Procedures: The chlor-alkali industry has been upgraded from mercury, diaphragm electrolytic cell, to ion exchange membrane (IEM) electrolytic cells .

- Results or Outcomes: The current chlor-alkali process is one of the industries with high energy consumption, releasing large amounts of pollutants and causing serious environmental problems . Therefore, energy saving and emission reduction in the chlor-alkali production process are important development directions .

Application in Cellulose Modification

- Summary of the Application: Cellulose, a natural polymer, can be modified for various applications. The modification of cellulose allows for enhanced control and better physical qualities .

- Methods of Application or Experimental Procedures: Cellulose is extracted from different plant fibers using the formic acid process. The acid hydrolysate of cellulose contains glucose and xylose .

- Results or Outcomes: The modification of cellulose opens up new possibilities for sustainable techniques. It is believed that additional chemical units of cellulose solubility should be used .

Application in Compression Garments

- Summary of the Application: Compression garments, made from a mixture of textiles including nylon and spandex, are designed to hold tightly onto the body without greatly interfering with a person’s appearance and comfort .

- Methods of Application or Experimental Procedures: The garments are made by weaving fibers together. The type and amount of fiber used will depend on the garment’s purpose .

- Results or Outcomes: Compression clothing is designed to apply graduated pressure. The material exerts maximum compression at the most affected part, like the stomach, leg, or back .

Safety And Hazards

特性

IUPAC Name |

(3-chloro-2-methylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN/c1-6-7(5-10)3-2-4-8(6)9/h2-4H,5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LESUPVCBJDWKJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90373997 | |

| Record name | 3-Chloro-2-methylbenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-2-methylbenzylamine | |

CAS RN |

226565-61-3 | |

| Record name | 3-Chloro-2-methylbenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 226565-61-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[[1-(3,5-Dimethoxylphenyl)-1-methylethoxy]carbonyl]-glycine](/img/structure/B1596817.png)

![(Z)-N'-hydroxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzene-1-carboximidamide](/img/structure/B1596826.png)

![4-[4-(Trifluoromethyl)Phenyl]-1,2,3-Thiadiazol-5-Amine](/img/structure/B1596833.png)